Undecane-6-sulfonamide
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Overview
Description
Undecane-6-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to an undecane chain. Sulfonamides are known for their broad range of biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Undecane-6-sulfonamide can be synthesized through various methods. One common approach involves the reaction of undecane with sulfonyl chlorides in the presence of a base. This method typically involves the nucleophilic attack by ammonia, primary or secondary amines on sulfonyl chlorides . Another method involves the oxidative coupling of thiols and amines, which provides a more environmentally friendly and efficient route .
Industrial Production Methods
In industrial settings, the production of sulfonamides often involves the use of sodium sulfinates and amines. This method is efficient and tolerates a wide range of functional groups . Additionally, the direct synthesis from thiols and amines has emerged as a highly useful method for producing structurally diverse sulfonamides .
Chemical Reactions Analysis
Types of Reactions
Undecane-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfonamide group into sulfonic acids.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. Substitution reactions often require catalysts or specific conditions to proceed efficiently .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted sulfonamides, depending on the reaction conditions and reagents used .
Scientific Research Applications
Undecane-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: They are used in the production of herbicides, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of undecane-6-sulfonamide involves its interaction with specific molecular targets. Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria . This inhibition prevents the bacteria from synthesizing DNA, ultimately leading to their death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to undecane-6-sulfonamide include:
Sulfonimidates: These compounds have a similar sulfur-nitrogen bond but differ in their overall structure and reactivity.
Sulfenamides and Sulfinamides: These compounds also contain sulfur-nitrogen bonds and are used in various applications, including pharmaceuticals and agrochemicals.
Uniqueness
This compound is unique due to its specific structure, which provides distinct chemical and biological properties. Its long undecane chain and sulfonamide group make it particularly useful in medicinal chemistry and industrial applications.
Biological Activity
Undecane-6-sulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.
Overview of Sulfonamides
Sulfonamides are a class of compounds that have been utilized as therapeutic agents since the 1930s. They are characterized by the presence of a sulfonamide group (-SO2NH2) and exhibit a range of biological activities, including antibacterial, antiviral, and anticancer effects. The biological activity of sulfonamides is often linked to their ability to inhibit specific enzymes or pathways critical for cell growth and proliferation .
Synthesis of this compound
The synthesis of this compound typically involves the reaction of undecanoic acid with sulfonyl chloride in the presence of a base. The general reaction scheme can be summarized as follows:
- Formation of the sulfonyl chloride : Undecanoic acid reacts with thionyl chloride to form undecanoic acid chloride.
- Nucleophilic substitution : The acid chloride then reacts with an amine (e.g., ammonia or an amine derivative) to yield this compound.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. In vitro studies indicate that it exhibits inhibitory effects against various bacterial strains. The mechanism primarily involves the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thus disrupting their growth .
Anticancer Properties
Recent studies have explored the potential anticancer effects of this compound. Research indicates that it may inhibit the growth of cancer cells by targeting carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are overexpressed in several tumors. The compound has shown promise in reducing cell viability in cancer cell lines under hypoxic conditions, suggesting its potential as a therapeutic agent in tumor microenvironments .
Table 1: Inhibitory Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
This compound | HT-29 (Colon) | 400 | CA IX inhibition |
MDA-MB-231 (Breast) | 350 | CA IX inhibition | |
MG-63 (Osteosarcoma) | 300 | CA IX and XII inhibition |
Case Studies
- Inhibition of Tumor Growth : A study involving this compound demonstrated its ability to inhibit tumor growth in xenograft models by effectively reducing tumor size and enhancing apoptosis in cancer cells .
- Synergistic Effects : When used in combination with other chemotherapeutic agents, this compound exhibited synergistic effects that enhanced overall efficacy against resistant cancer cell lines .
Properties
Molecular Formula |
C11H25NO2S |
---|---|
Molecular Weight |
235.39 g/mol |
IUPAC Name |
undecane-6-sulfonamide |
InChI |
InChI=1S/C11H25NO2S/c1-3-5-7-9-11(15(12,13)14)10-8-6-4-2/h11H,3-10H2,1-2H3,(H2,12,13,14) |
InChI Key |
VGLKWFPWBKAZGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCCC)S(=O)(=O)N |
Origin of Product |
United States |
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